
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives typically involves the formation of the urea moiety through a reaction between an amine and an isocyanate or a carbonyl compound followed by an amination. For example, the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives was achieved by introducing hydrophilic groups to improve solubility and pharmacokinetic properties . Similarly, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized through a two-step substitution process and one-step oxidation . These methods could potentially be adapted for the synthesis of 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to optimize the structure and compare it with experimental data, providing a deeper understanding of the molecular conformation and electronic structure .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety can be influenced by the substituents attached to the nitrogen atoms. While the papers provided do not detail specific reactions for 1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea, they do discuss the synthesis of related compounds, which involves reactions such as nucleophilic and electrophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, can be tailored by introducing different substituents. For instance, the introduction of hydrophilic groups was found to improve the aqueous solubility of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives . The electronic properties, such as the distribution of frontier molecular orbitals, can be calculated using DFT, providing insights into the reactivity and stability of the molecules .
Aplicaciones Científicas De Investigación
Molecular Rearrangements and Derivatives : A study by Klásek, Lyčka, and Holčapek (2007) discusses the molecular rearrangement of 1-substituted indole derivatives, leading to the formation of 2-alkyl/aryl-1H-indol-3-yl-ureas. These compounds have potential applications in developing new indole and imidazolinone derivatives with varied chemical properties (Klásek, Lyčka, & Holčapek, 2007).
Potential Antidepressants : Matzen et al. (2000) designed unsymmetrical ureas based on indole derivatives as potential antidepressants. These compounds showed significant activity as 5-HT reuptake inhibitors and 5-HT(1B/1D) antagonists, indicating their potential in enhancing serotonergic neurotransmission (Matzen et al., 2000).
Antitumor Activities : A 2018 study by Hu et al. highlighted the synthesis and crystal structure of a similar compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea. This compound showed potential antitumor activities and was studied for interactions with CDK4 protein, suggesting its use in cancer research (Hu et al., 2018).
Anti-inflammatory Agents : Amir, Javed, and Kumar (2008) synthesized 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones, demonstrating their significant anti-inflammatory activity. These compounds could have therapeutic applications in managing inflammation-related disorders (Amir, Javed, & Kumar, 2008).
Urease Inhibitors : Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides and tested them as urease enzyme inhibitors. These compounds showed potent inhibitory activity and could be valuable in therapeutic drug design (Nazir et al., 2018).
Synthesis and Characterization : Saharin et al. (2008) reported on the synthesis and structure of N2-[1-(2-Hydroxyphenyl)ethylidene]-N2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, a compound with potential biological activity, highlighting its intramolecular and intermolecular hydrogen bonding (Saharin et al., 2008).
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(11-12-15-7-3-2-4-8-15)21-19(23)22-18-13-20-17-10-6-5-9-16(17)18/h2-10,13-14,20H,11-12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVRTUWUSSFKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)

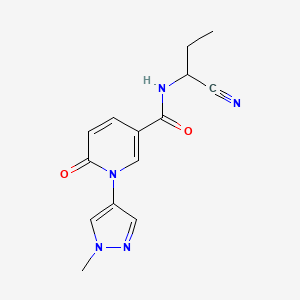
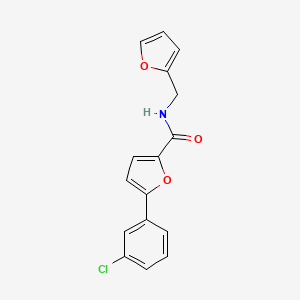
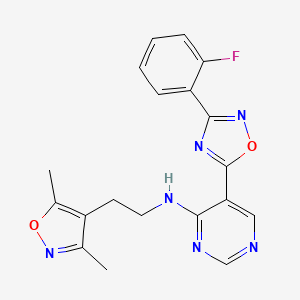
![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)
![Tert-butyl 3-[(2-fluoropyridine-4-carbonyl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B2502058.png)
![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)
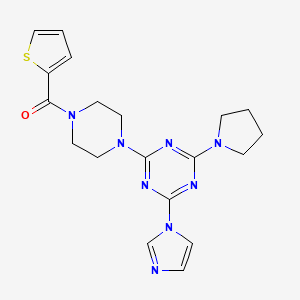
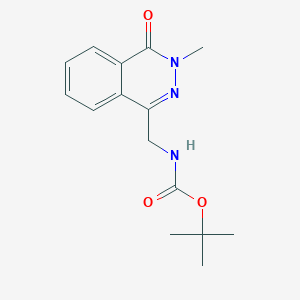
![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)
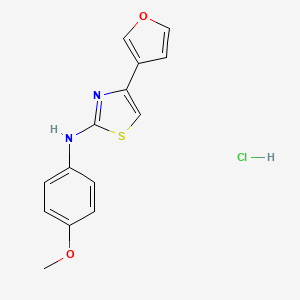
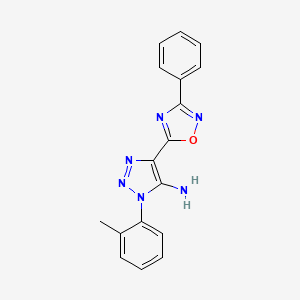
![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)